molecular formula C5H6FNO4 B14299831 Ethyl 3-fluoro-3-nitroprop-2-enoate CAS No. 113689-61-5

Ethyl 3-fluoro-3-nitroprop-2-enoate

Cat. No.: B14299831
CAS No.: 113689-61-5
M. Wt: 163.10 g/mol
InChI Key: NWZVDVFNBYPHNZ-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-3-nitroprop-2-enoate is an organic compound with the molecular formula C5H6FNO4 It is an ester derivative characterized by the presence of both a nitro group and a fluoro group attached to a prop-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-3-nitroprop-2-enoate typically involves the reaction of ethyl acetoacetate with fluorine and nitric acid under controlled conditions. The reaction proceeds through the nitration of the acetoacetate followed by fluorination. The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-3-nitroprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted ethyl prop-2-enoates.

Scientific Research Applications

Ethyl 3-fluoro-3-nitroprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-3-nitroprop-2-enoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluoro group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-nitroprop-2-enoate: Lacks the fluoro group, making it less reactive in certain substitution reactions.

    Ethyl 3-fluoro-3-hydroxyprop-2-enoate: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties and reactivity.

Properties

CAS No.

113689-61-5

Molecular Formula

C5H6FNO4

Molecular Weight

163.10 g/mol

IUPAC Name

ethyl 3-fluoro-3-nitroprop-2-enoate

InChI

InChI=1S/C5H6FNO4/c1-2-11-5(8)3-4(6)7(9)10/h3H,2H2,1H3

InChI Key

NWZVDVFNBYPHNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C([N+](=O)[O-])F

Origin of Product

United States

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